rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, cis
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Overview
Description
rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, cis: is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclohexane ring with an aminomethyl group and a carboxylate ester, making it an interesting subject for research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, cis typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexane derivatives.
Formation of Aminomethyl Group: Introduction of the aminomethyl group can be achieved through reductive amination or other suitable methods.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid with an alcohol under acidic conditions.
Resolution of Racemic Mixture: The racemic mixture is resolved to obtain the desired cis isomer.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification may be employed.
Chemical Reactions Analysis
Types of Reactions
rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, cis: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, cis: has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for synthesizing pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound’s interactions with biological targets can be studied to understand its potential therapeutic effects.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, cis involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the ester group may undergo hydrolysis to release active metabolites. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate: Lacks the hydrochloride salt form.
rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate: The racemic mixture without resolution.
cis-2-(aminomethyl)cyclohexane-1-carboxylate: Without the ethyl ester group.
Uniqueness
rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, cis: is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Properties
Molecular Formula |
C10H20ClNO2 |
---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
ethyl 2-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)9-6-4-3-5-8(9)7-11;/h8-9H,2-7,11H2,1H3;1H |
InChI Key |
PONCURXMTIFFKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCC1CN.Cl |
Origin of Product |
United States |
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